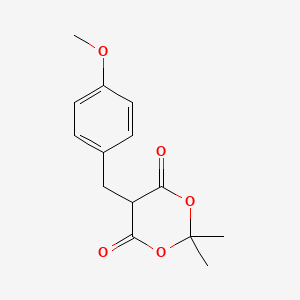
5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Übersicht
Beschreibung
The compound “5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione” is a dioxane derivative with a 4-methoxybenzyl group attached. Dioxanes are a class of organic compounds that contain a six-membered ring with two oxygen atoms . The 4-methoxybenzyl group is a common protecting group in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dioxane ring, possibly through a cyclization reaction, followed by the attachment of the 4-methoxybenzyl group. The 4-methoxybenzyl (PMB) ester is known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the dioxane ring and the 4-methoxybenzyl group. The PMB ester possesses excellent stability under many reaction conditions; therefore, it can be used in a variety of settings .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study by Zeng (2014) detailed the synthesis of a compound closely related to 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, describing its crystal structure determined through X-ray crystallographic techniques. This research provides insights into the molecular conformation and crystal packing of such compounds, which are vital for understanding their potential applications (Zeng, 2014).
Reactions with Nucleophilic Reagents
- Tetere et al. (2011) investigated the reactions of methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione with various nucleophilic reagents. The study provided valuable insights into the reactivity of these compounds, potentially aiding in the development of new synthetic routes for diverse structures (Tetere et al., 2011).
Study of Molecular Conformations and Crystal Packing
- Mierina et al. (2015) synthesized and characterized derivatives of Meldrum's acids, including 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. The study highlighted differences in molecular conformations and crystal packing arrangements, emphasizing the importance of different substituents on the chemical and physical properties of these compounds (Mierina et al., 2015).
Molecular Modeling and Crystal Structure Analysis
- The work by Armas et al. (2000) on the synthesis, crystal structure, and molecular modeling of 5-arylidene derivatives of Meldrum's acid, including 5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, provides valuable information on the molecular interactions and stability of these compounds. This research aids in the prediction of their behavior in various conditions (Armas et al., 2000).
Antimicrobial and Antioxidant Activities
- A study by Janković et al. (2016) explored the antimicrobial and antioxidant activities of O-alkyl vanillidene derivatives containing Meldrum's acid scaffold. This research is significant in determining the potential biomedical applications of these compounds (Janković et al., 2016).
Generation of Methyleneketene and Its Reactions
- Brown et al. (1976, 1977) conducted studies on the pyrolytic generation of methyleneketene from 1,3-dioxan-4,6-dione derivatives. This research is crucial for understanding the thermal behavior and potential industrial applications of these compounds (Brown et al., 1976), (Brown et al., 1977).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-14(2)18-12(15)11(13(16)19-14)8-9-4-6-10(17-3)7-5-9/h4-7,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRJFMPDKSMYSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349836 | |
| Record name | 5-(4-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
61958-46-1 | |
| Record name | 5-(4-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

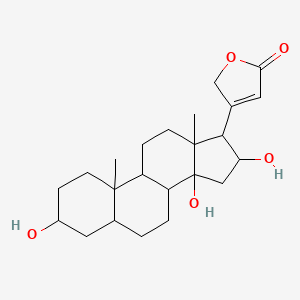
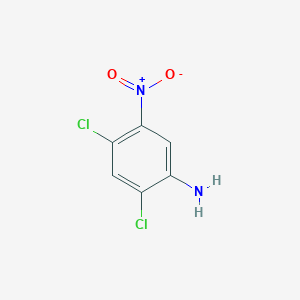
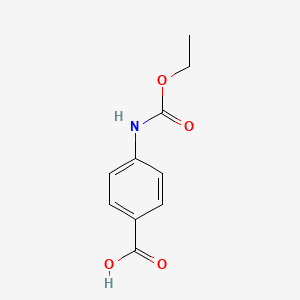
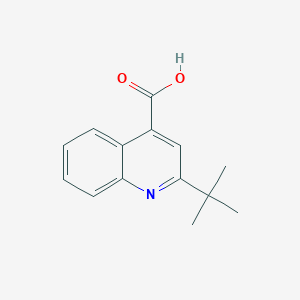
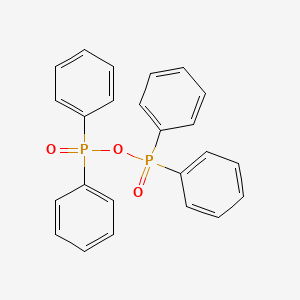
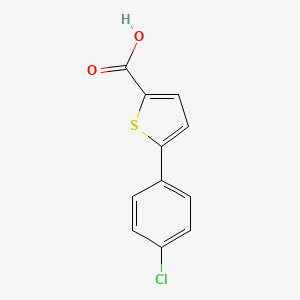
![6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1361201.png)
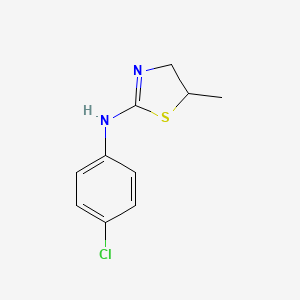
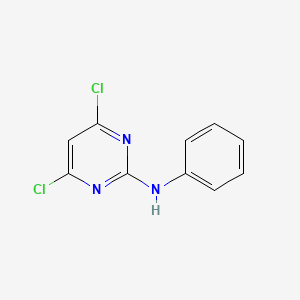
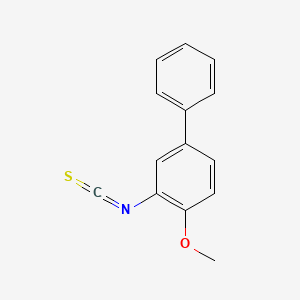
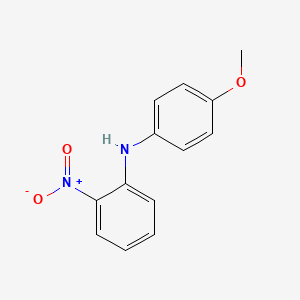
![4-[2-(4-Quinolinyl)vinyl]phenol](/img/structure/B1361211.png)
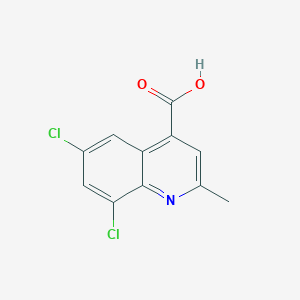
![5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1361215.png)